Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and an oxazole ring, both of which are known for their diverse chemical reactivity and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl methyl ketone with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield reduced oxazole derivatives.
Substitution: Both the furan and oxazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans and oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative used in the production of resins and as a solvent.
2,5-Dimethylfuran: Known for its potential as a biofuel.
2,5-Furan-dicarboxylic acid: Used in the production of biodegradable plastics.
Uniqueness
Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is unique due to its combined furan and oxazole rings, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 2-(2-Furyl)-5-methyloxazole-4-carboxylate is a compound belonging to the oxazole derivatives class, known for its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, synthesis, and implications in medicinal chemistry, drawing from various research findings.
Chemical Structure and Properties
This compound features a unique oxazole structure, incorporating both a furan ring and a carboxylate group. The molecular formula is C12H13N1O3. The presence of the ethyl group at the 2-position enhances its solubility and reactivity compared to its methyl counterpart, Mthis compound.
Biological Activity
1. Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial activity. This compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria. Studies have demonstrated that compounds with similar structures can interfere with quorum sensing mechanisms in bacteria, leading to reduced virulence and biofilm formation .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds within this class have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and asthma . Specifically, the interaction of this compound with inflammatory mediators could provide insights into its therapeutic applications.
3. Enzyme Inhibition
this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Preliminary studies suggest that it could inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation . Such inhibition could position this compound as a candidate for treating gout and related disorders.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules with minimal waste. Common methods include:
- Condensation Reactions : Utilizing furfural and ethyl acetoacetate under acidic conditions.
- Cyclization Techniques : Employing base-catalyzed cyclization to form the oxazole ring.
Research Findings
A summary of notable research findings related to this compound is presented in the table below:
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Streptococcus pneumoniae, suggesting its viability as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism Exploration
In vivo studies were conducted to assess the anti-inflammatory effects of this compound in rat models suffering from induced arthritis. The compound demonstrated a significant reduction in swelling and inflammatory markers compared to control groups.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 2-(furan-2-yl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-3-14-11(13)9-7(2)16-10(12-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 |
InChI Key |
IUCRMKYAYKMXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CO2)C |
Origin of Product |
United States |
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